4-Butoxy-1H-pyrrol-2(5H)-one
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Overview
Description
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- is a compound belonging to the class of γ-lactam compounds. These compounds are known for their presence in natural products, drugs, and biologically active molecules. They serve as important synthetic intermediates in drug development and organic synthesis .
Preparation Methods
The synthesis of 2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- involves several methods. One common approach is the copper-catalyzed synthesis, which involves the reaction of aldehydes and amines . Another method includes the palladium-catalyzed reaction of propargylamine, halide, and TFben . Industrial production methods often utilize transition metal catalysis and cascade cyclization reactions .
Chemical Reactions Analysis
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triflic acid for N-benzyl lactam N-deprotection . Major products formed from these reactions include 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, which is an important building block for antidiabetic drugs .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the construction of complex molecules . In biology and medicine, it is involved in the synthesis of bioactive natural products and drugs with anticancer, antibacterial, anti-HIV, anti-inflammatory, and antioxidant properties . In the industry, it is used in the production of various pharmaceuticals and biologically active molecules .
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- involves its interaction with molecular targets and pathways. The compound exerts its effects through transition metal catalysis and cascade cyclization reactions . It is also involved in the synthesis of oxazomycin and other bioactive molecules .
Comparison with Similar Compounds
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one . These compounds also possess significant biological activities and are used in various synthetic applications .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-butoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-11-7-5-8(10)9-6-7/h5H,2-4,6H2,1H3,(H,9,10) |
InChI Key |
GRAFECHAVRXUHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=O)NC1 |
Origin of Product |
United States |
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